2R,4R-Sacubitril - 766480-48-2

2R,4R-Sacubitril

Catalog Number: EVT-2726850
CAS Number: 766480-48-2
Molecular Formula: C24H29NO5
Molecular Weight: 411.498
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2R,4R-Sacubitril is a pharmaceutical compound primarily used as a neprilysin inhibitor in the treatment of heart failure. It is a prodrug that, upon administration, is converted into its active metabolite, LBQ657, which plays a crucial role in enhancing the levels of natriuretic peptides. These peptides are vital for cardiovascular health as they promote vasodilation, natriuresis, and diuresis. Sacubitril is typically combined with valsartan, an angiotensin receptor blocker, to provide a synergistic effect in reducing cardiovascular events in patients with chronic heart failure classified as New York Heart Association Class II-IV and with reduced ejection fraction .

Source and Classification

Sacubitril belongs to the class of organic compounds known as biphenyls and derivatives. It is classified as a small molecule drug and has been approved for use in various therapeutic contexts since its FDA approval on July 7, 2015. The compound has gained attention due to its unique mechanism of action targeting neprilysin, a neutral endopeptidase that degrades natriuretic peptides .

Synthesis Analysis

Methods and Technical Details

The synthesis of sacubitril involves several key steps that typically include:

  1. Formation of the Biphenyl Core: The initial step usually involves the coupling of two aromatic rings through a C-C bond formation.
  2. Introduction of Functional Groups: Various functional groups are introduced at specific positions on the biphenyl structure to enhance biological activity and solubility.
  3. Prodrug Modification: The final steps involve modifications that ensure sacubitril can be effectively converted into its active form (LBQ657) within the body.

The precise synthetic route may vary among manufacturers but generally adheres to principles of organic synthesis focusing on yield optimization and purity .

Molecular Structure Analysis

Structure and Data

The molecular formula of sacubitril is C23H29N3O5SC_{23}H_{29}N_{3}O_{5}S. Its structure features two phenyl rings connected by a carbon-carbon bond, along with several functional groups including a sulfonamide moiety which is critical for its biological activity.

  • Molecular Weight: Approximately 429.56 g/mol
  • Structural Characteristics: The compound exhibits chirality at two centers (2R,4R), which contributes to its pharmacological profile.

The three-dimensional structure can be visualized using various molecular modeling software tools that allow for the analysis of steric and electronic properties relevant to its activity .

Chemical Reactions Analysis

Reactions and Technical Details

Sacubitril undergoes hydrolysis in vivo to yield LBQ657, which then acts as a neprilysin inhibitor. The reaction involves:

  1. Hydrolytic Cleavage: Water interacts with sacubitril leading to the release of LBQ657.
  2. Inhibition Mechanism: LBQ657 binds to neprilysin, preventing it from degrading natriuretic peptides such as atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP).

This mechanism enhances the physiological effects mediated by these peptides, contributing to improved cardiovascular outcomes in patients .

Mechanism of Action

Process and Data

The primary mechanism of action of sacubitril involves:

  • Neprilysin Inhibition: By inhibiting neprilysin, sacubitril increases concentrations of endogenous natriuretic peptides.
  • Cardiovascular Effects: Elevated levels of these peptides lead to vasodilation (widening of blood vessels), increased sodium excretion (natriuresis), and enhanced fluid balance (diuresis). This results in reduced blood pressure and decreased workload on the heart.

Clinical studies have demonstrated that this dual-action approach (inhibition of neprilysin combined with angiotensin receptor blockade via valsartan) significantly lowers the risk of cardiovascular death and hospitalization due to heart failure .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in organic solvents; limited water solubility.
  • Stability: Stable under recommended storage conditions but sensitive to moisture.
  • Bioavailability: Oral bioavailability exceeds 60%, with peak plasma concentrations reached within 0.5 hours for sacubitril and 2 hours for LBQ657.

These properties are crucial for formulation development and therapeutic efficacy .

Applications

Scientific Uses

Sacubitril is primarily used in clinical settings for:

  • Heart Failure Management: As part of combination therapy with valsartan for patients with chronic heart failure.
  • Research Applications: Investigated for potential benefits beyond heart failure, including its effects on renal function due to its natriuretic properties.

The ongoing research into sacubitril's effects on various cardiovascular conditions continues to expand its potential applications in medicine .

Stereochemical Determinants of Pharmacological Activity in 2R,4R-Sacubitril

Comparative Efficacy of 2R,4R-Sacubitril vs. Other Stereoisomeric Forms

Pharmacological evaluation reveals the 2R,4R-Sacubitril isomer possesses negligible therapeutic activity in heart failure (HF) models. In vivo studies comparing equimolar doses of purified stereoisomers demonstrate that the 2R,4R form fails to significantly elevate circulating levels of neprilysin substrates like atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), or cyclic guanosine monophosphate (cGMP) – biomarkers robustly increased by the 2S,4S isomer [5] [7]. This is mechanistically explained by its inability to form the essential interactions within the neprilysin catalytic site, as confirmed by X-ray crystallography and molecular docking simulations [4] [7].

Furthermore, the 2R,4R isomer does not contribute to the beneficial cardiovascular effects associated with Sacubitril/valsartan therapy. Studies in spontaneous hypertensive rats (SHR) and HF models show no significant reduction in ventricular wall stress, improvement in cardiac output, or attenuation of pathological hypertrophy with 2R,4R-Sacubitril administration alone. In contrast, the 2S,4S isomer, particularly when combined with valsartan (an angiotensin II receptor blocker - ARB), demonstrates profound effects on cardiac remodeling, reducing left ventricular end-diastolic volume and improving ejection fraction [5] [10]. The presence of the 2R,4R isomer beyond pharmacopeial limits is therefore undesirable not only due to lack of efficacy but also because it occupies formulation mass without contributing therapeutic benefit.

Industrial synthesis prioritizes routes minimizing 2R,4R formation. For example, Novartis developed high-yielding asymmetric hydrogenation processes using Rh-Ph-BPE catalysts achieving S/C ratios up to 74,000 and >99% ee for the desired 2S,4S intermediate, effectively minimizing impurities like the 2R,4R form [8].

Table 2: Synthetic Route Optimization for Minimizing 2R,4R-Sacubitril Impurity

Synthetic StrategyCatalyst SystemDiastereomeric Excess (de)Key Advantage
Early Route (Diastereoselective Hydrogenation)Pd/C~80% deModerate selectivity, requires recrystallization
Improved Ru-Catalyzed Route[Ru(p-cymene)I₂]₂ / SL-M004-1 Mandyphos>99% de (post-recrystallization)High selectivity, recyclable catalyst phase
Rh-Catalyzed Route (Current Manufacturing)[Rh((R,R)-PhBPE)(cod)]BF₄>99% ee (directly)Ultra-low catalyst loading (S/C 74,000), high concentration tolerance

Impact of Chiral Configuration on Prodrug Activation Kinetics

Sacubitril functions as a prodrug, requiring enzymatic hydrolysis to its active form, Sacubitrilat (LBQ657). This activation is profoundly sensitive to stereochemistry. The 2R,4R-Sacubitril isomer exhibits markedly different in vitro and in vivo pharmacokinetics compared to the therapeutic 2S,4S-Sacubitril.

In vitro incubation with human liver S9 fractions or carboxylesterases (CES) reveals significantly slower conversion rates for 2R,4R-Sacubitril to its corresponding 2R,4R-Sacubitrilat compared to the activation of 2S,4S-Sacubitril to 2S,4S-Sacubitrilat [1] [8]. This kinetic disparity stems from the stereospecific substrate recognition by esterases. The active site of human carboxylesterase 1 (hCES1), the primary enzyme responsible for Sacubitril activation, preferentially accommodates the 2S,4S configuration due to complementary interactions with its chiral amino acid residues. The altered spatial arrangement of the methyl and ethyl ester groups in the 2R,4R isomer disrupts optimal binding and catalysis, leading to reduced catalytic efficiency (Kcat/Km) [8].

Consequently, oral administration of 2R,4R-Sacubitril results in substantially lower systemic exposure (AUC) of its active metabolite and a delayed time to peak plasma concentration (Tmax) compared to equimolar doses of the 2S,4S prodrug. Studies in rodents show plasma concentrations of 2R,4R-Sacubitrilat reach only 10-20% of the levels achieved by 2S,4S-Sacubitrilat at equivalent time points post-dosing [1]. Even if activated, the resulting 2R,4R-Sacubitrilat possesses inherently low affinity for neprilysin, as discussed previously. Therefore, the 2R,4R isomer represents a dual liability: inefficient bioactivation followed by generation of a metabolite with minimal target activity.

Figure: Metabolic Pathway and Stereoselectivity of Sacubitril Activation

[Prodrug]                          [Active Metabolite]  2S,4S-Sacubitril  →(hCES1/CES, Fast Hydrolysis)→  2S,4S-Sacubitrilat (LBQ657) → Potent NEP Inhibition  2R,4R-Sacubitril  →(hCES1/CES, Slow Hydrolysis)→  2R,4R-Sacubitrilat → Negligible NEP Inhibition  

This stereochemical dependency underscores why pharmacopeial standards rigorously control the 2R,4R impurity. Its presence not only lacks therapeutic contribution but also does not meaningfully interfere with the activation or action of the 2S,4S isomer, primarily due to its low abundance and distinct pharmacokinetic and pharmacodynamic profile [1] [4] [8]. The focus in pharmaceutical development remains on maximizing the yield and purity of the therapeutically essential 2S,4S diastereomer.

Properties

CAS Number

766480-48-2

Product Name

2R,4R-Sacubitril

IUPAC Name

4-[[(2R,4R)-5-ethoxy-4-methyl-5-oxo-1-(4-phenylphenyl)pentan-2-yl]amino]-4-oxobutanoic acid

Molecular Formula

C24H29NO5

Molecular Weight

411.498

InChI

InChI=1S/C24H29NO5/c1-3-30-24(29)17(2)15-21(25-22(26)13-14-23(27)28)16-18-9-11-20(12-10-18)19-7-5-4-6-8-19/h4-12,17,21H,3,13-16H2,1-2H3,(H,25,26)(H,27,28)/t17-,21-/m1/s1

InChI Key

PYNXFZCZUAOOQC-DYESRHJHSA-N

SMILES

CCOC(=O)C(C)CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.